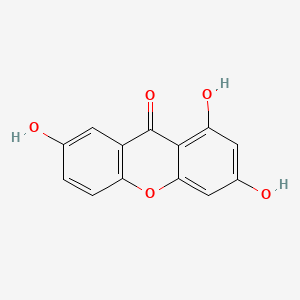

Ginsenoside Rc

Übersicht

Beschreibung

Ginsenoside Rc is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional Chinese medicineThis compound is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects .

Wirkmechanismus

Target of Action

Ginsenoside Rc, also known as Panaxoside Rc, is a compound found in Panax ginseng . It primarily targets the expression of TNNI3 and C-reactive protein (CRP) . These proteins play a significant role in inflammation and apoptosis, particularly in the context of myocardial injury .

Mode of Action

This compound interacts with its targets, TNNI3 and CRP, to modulate their expression . It has been shown to decrease the relative expression of TNNI3/CRP, which are abnormally high in conditions like myocardial infarction . This interaction leads to changes in cellular processes, particularly reducing inflammation and apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to improve cardiomyocyte apoptosis and inflammation in acute myocardial infarction by regulating the TNNI3/CRP pathway . Additionally, it has been shown to modulate the Akt/FoxO1 pathways, suppressing oxidative stress . This compound also promotes mitochondrial biogenesis, which is crucial for energy metabolism .

Pharmacokinetics

The pharmacokinetics of ginsenosides, including this compound, have been studied extensively . Ginsenosides are absorbed quickly in the gastrointestinal tract . They are metabolized mainly into other compounds by intestinal microflora before absorption into the blood . This compound is quickly cleared from the body . The bioavailability of ginsenoside is considered low, which is one of the major hurdles that needs to be overcome to advance its use in clinical settings .

Result of Action

The action of this compound results in several molecular and cellular effects. It effectively suppresses H2O2-induced cytotoxicity, intracellular reactive oxygen species (ROS), and mitochondrial superoxide production . It also restores PGC-1α promoter activity and increases ATP synthesis . Moreover, this compound significantly affects the expression levels of genes involved in maintaining mitochondrial mass and biogenesis, while downregulating genes associated with muscle degradation in cells under oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxygen-glucose deprivation (OGD) environment can induce cardiomyocyte injury, and this compound has been shown to reduce inflammation and apoptosis in this context . Furthermore, oxidative stress environments can affect the action of this compound, as it has been shown to alleviate oxidative stress-induced muscle atrophy .

Biochemische Analyse

Biochemical Properties

Ginsenoside Rc is a protopanaxadiol-type saponin extracted from various parts of the Panax ginseng plant . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with and change the properties of cell membranes . It has also been shown to be a partial agonist of steroid hormone receptors .

Cellular Effects

This compound has been found to have various effects on different types of cells and cellular processes. For instance, it has been shown to alleviate oxidative stress-induced muscle atrophy via improvement of mitochondrial biogenesis . It also promotes UB/OC-2 cell survival and cell cycle progression . Furthermore, this compound has been shown to alleviate myocardial ischemic damage through its antioxidant and anti-inflammatory actions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For example, it has been shown to improve renal fibrosis and kidney function through the regulation of autophagy . It also promotes bone formation in ovariectomy-induced osteoporosis in vivo and promotes osteogenic differentiation in vitro via the Wnt/β-catenin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have various effects over time. For example, it has been shown to significantly alleviate hydrogen peroxide (H2O2)-induced cytotoxicity, intracellular reactive oxygen species, and mitochondrial superoxide production, restore PGC-1α promoter activity, and increase ATP synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in murine models with unilateral ureteral obstruction (UUO) and aristolochic acid nephropathy (AAN), treatment with this compound significantly improved renal function and reduced the upregulation of autophagy and profibrotic markers .

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it has been shown to regulate the immune system through activation of immune cells, cytokines, and signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ginsenoside Rc can be synthesized through biotransformation processes. One method involves the use of β-glucosidase from Esteya vermicola to convert major ginsenosides such as Rb2 into this compound . The biotransformation conditions typically include a temperature of 26°C, a pH of 5.5, and a transformation time of seven days .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Panax ginseng roots. The process includes steps such as solvent extraction, column chromatography, and crystallization to isolate and purify the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ginsenosid Rc durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Dehydration und Glykosylierung. Diese Reaktionen sind wichtig für seine Umwandlung in andere bioaktive Ginsenoside .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure Bedingungen werden häufig für die Hydrolyse von Ginsenosid Rc verwendet, was zur Entfernung von Zuckerresten führt.

Dehydration: Dehydrationsreaktionen finden oft unter sauren Bedingungen statt, was zur Bildung von Doppelbindungen führt.

Glykosylierung: Enzymatische Glykosylierung wird verwendet, um Zuckerreste an den Aglykon-Teil des Moleküls zu binden.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus den chemischen Reaktionen von Ginsenosid Rc entstehen, gehören andere Ginsenoside wie Ginsenosid Rg3, Ginsenosid Rh2 und Compound K .

Wissenschaftliche Forschungsanwendungen

Ginsenosid Rc hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es hat sich als vielversprechend bei der Behandlung verschiedener Erkrankungen wie Myokardinfarkt, Osteoporose und Muskelschwund erwiesen

5. Wirkmechanismus

Ginsenosid Rc entfaltet seine Wirkungen durch mehrere molekulare Ziele und Signalwege:

Antioxidative Aktivität: Es reduziert oxidativen Stress, indem es reaktive Sauerstoffspezies (ROS) entfernt und die mitochondriale Funktion verbessert.

Entzündungshemmende Aktivität: Ginsenosid Rc hemmt die Expression von proinflammatorischen Zytokinen und Mediatoren.

Apoptose-Regulation: Es moduliert apoptotische Signalwege, indem es die Expression von Proteinen wie Bcl-2 und Caspase-3 beeinflusst.

Molekulare Ziele: Zu den wichtigsten molekularen Zielen gehören der Peroxisomenproliferator-aktivierter Rezeptor-gamma-Coaktivator 1α (PGC-1α) und der Wnt/β-Catenin-Signalweg

Vergleich Mit ähnlichen Verbindungen

Ginsenosid Rc ist Teil einer größeren Familie von Ginsenosiden, von denen jedes einzigartige Eigenschaften besitzt:

Ginsenosid Rb1: Bekannt für seine neuroprotektiven und antidiabetischen Wirkungen.

Ginsenosid Rg3: Zeigt starke krebshemmende Eigenschaften.

Ginsenosid Rh2: Hat potente entzündungshemmende und antitumorale Wirkungen.

Einzigartigkeit von Ginsenosid Rc: Ginsenosid Rc ist einzigartig aufgrund seiner spezifischen Kombination von Zuckerresten und seiner Fähigkeit, mehrere physiologische Signalwege zu modulieren, was es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Referenzen

Eigenschaften

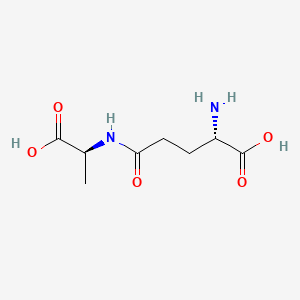

IUPAC Name |

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-68-45-41(65)36(60)28(21-56)69-45)24-11-16-52(7)33(24)25(57)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)35(59)27(20-55)71-48)74-46-42(66)38(62)34(58)26(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCPEKQWFDWQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11021-14-0 | |

| Record name | Ginsenoside Rc | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20-[(6-O-α-L-arabinofuranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 201 °C | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

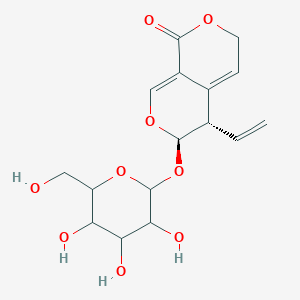

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)

![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)